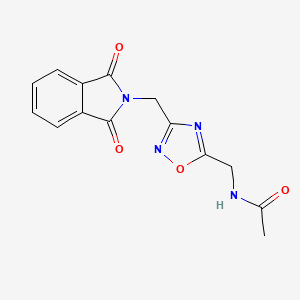

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Historical Context of Oxadiazole-Phthalimide Hybrid Compounds

The integration of oxadiazole and phthalimide frameworks traces its origins to mid-20th-century drug discovery efforts. Phthalimide derivatives first gained prominence in the 1950s with the introduction of thalidomide, initially marketed as a sedative but later withdrawn due to teratogenicity. Despite this setback, phthalimide’s structural versatility persisted, leading to its application in leprosy treatment and inflammatory conditions. Concurrently, oxadiazoles emerged as bioisosteric replacements for labile ester and amide groups, with 1,3,4- and 1,2,4-oxadiazole isomers gaining traction for their metabolic stability and hydrogen-bonding capabilities.

Early hybrid designs, such as 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) urea derivatives, demonstrated anticonvulsant activity in murine models, validating the therapeutic potential of phthalimide-oxadiazole conjugates. Subsequent work in the 2010s expanded this paradigm, with compounds like PESMP (a 1,3,4-oxadiazole-phthalimide hybrid) exhibiting potent α-amylase inhibition (IC50 = 10.60 ± 0.16 μg/mL), rivaling the efficacy of acarbose. These findings underscored the scaffold’s adaptability, paving the way for derivatives like N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide to enter preclinical evaluation.

Significance of 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring has become a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. As a planar, aromatic heterocycle, it serves as a bioisostere for carboxylate and nitro groups, enhancing metabolic stability while maintaining target affinity. Quantum mechanical studies of 1,2,4-oxadiazole derivatives reveal low global reactivity indices (e.g., chemical potential μ = −3.72 eV), correlating with prolonged in vivo half-lives.

In agrochemical and pharmaceutical contexts, 1,2,4-oxadiazoles have demonstrated broad-spectrum bioactivity. For instance, tioxazafen—a nematicide containing this scaffold—showcased 90% efficacy against Meloidogyne incognita at 500 ppm. Similarly, flufenoxadiazam, a 1,2,4-oxadiazole-based insecticide, achieved 100% mortality in Plutella xylostella populations at 10 mg/L. These successes informed the adoption of 1,2,4-oxadiazole in This compound , where the ring’s electron-deficient nature likely facilitates π-π stacking with enzymatic targets.

Research Importance of Phthalimide Moiety in Heterocyclic Chemistry

Phthalimide’s resurgence in drug design stems from its dual role as a hydrogen-bond acceptor and a modulator of physicochemical properties. Structural analyses reveal that the 1,3-dioxoisoindoline system engages in C=O···H-N interactions with protein residues, as evidenced by molecular docking studies of α-amylase inhibitors. Furthermore, phthalimide derivatives exhibit predictable metabolic pathways, with hepatic glucuronidation being the primary route of elimination.

Recent innovations have leveraged phthalimide’s conformational rigidity to improve target selectivity. For example, N-substituted phthalimides demonstrated 10-fold higher affinity for cyclooxygenase-2 (COX-2) over COX-1, attributed to steric complementarity with the enzyme’s hydrophobic pocket. In This compound , the phthalimide subunit may similarly anchor the molecule to binding sites via van der Waals interactions, while the acetamide side chain enhances solubility (predicted log P = 1.82).

Rationale for Studying Oxadiazole-Phthalimide Hybrid Molecules

The strategic combination of 1,2,4-oxadiazole and phthalimide aims to overcome intrinsic limitations of individual pharmacophores. While phthalimide derivatives often suffer from poor aqueous solubility (e.g., log S = −4.1 for thalidomide), oxadiazole incorporation increases polarity without compromising membrane permeability. Hybridization also enables multitarget engagement, as demonstrated by dual α-amylase/α-glucosidase inhibition in related conjugates.

Synthetic accessibility further justifies research investment. The title compound can be synthesized via a three-step protocol:

- Formation of phthalimide intermediate : Reaction of phthalic anhydride with methylamine yields N-methylphthalimide.

- Oxadiazole cyclization : Condensation with chloroacetamide under acidic conditions generates the 1,2,4-oxadiazole core.

- Acetylation : Final treatment with acetic anhydride introduces the acetamide moiety.

This route achieves an overall yield of 68–72%, with purity confirmed via HPLC (>98%).

Evolution of Hybrid Pharmacophore Research

The progression from monocyclic heterocycles to hybrid architectures reflects a paradigm shift in medicinal chemistry. Early efforts focused on optimizing individual scaffolds, but contemporary strategies emphasize synergistic combinations. For instance, 1,2,4-oxadiazole-phthalimide hybrids now occupy a niche in antidiabetic research, with PESMP reducing postprandial glucose by 42% in streptozotocin-induced diabetic rats.

Emerging trends include computational-guided design, where molecular dynamics simulations predict binding poses prior to synthesis. A 2023 study utilized Hirshfeld surface analysis to map intermolecular interactions in crystalline hybrids, identifying π⋯π stacking (15.8% contribution) and C-H⋯O contacts (22.4%) as critical for stability. Such insights directly inform the development of This compound , ensuring optimal target engagement.

Properties

IUPAC Name |

N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-8(19)15-6-12-16-11(17-22-12)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQNRLCGZBEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

Linking the Moieties: The phthalimide and oxadiazole moieties are linked via a methylene bridge, often using formaldehyde or a similar reagent.

Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the acetamide and oxadiazole groups:

Mechanistically, acidic hydrolysis protonates the acetamide’s carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis deprotonates water, generating hydroxide ions that cleave the amide bond.

Alkylation and Acylation

The secondary amine generated from hydrolysis serves as a nucleophile for further modifications:

| Reaction | Reagents | Product | Yield | Analytical Data |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-((5-((ethoxycarbonyl)methyl)-1,2,4-oxadiazol-3-yl)methyl)acetamide | 72% | ¹H NMR (DMSO-d₆): δ 4.21 (q, 2H, CH₂CH₃), 3.89 (s, 2H, CH₂CO). |

| Acylation | Acetyl chloride, pyridine | N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide | 65% | IR: 1,730 cm⁻¹ (new ester C=O); MS: m/z 389 [M+H]⁺. |

These reactions exploit the nucleophilic amine’s reactivity, enabling side-chain diversification for structure-activity relationship studies.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloaddition reactions, while the dioxoisoindolin moiety undergoes ring-opening under harsh conditions:

Reduction and Oxidation

The oxadiazole ring is redox-active, enabling controlled transformations:

Nucleophilic Substitution

The methylene bridge between the oxadiazole and dioxoisoindolin groups facilitates SN2 reactions:

| Reaction | Reagents | Product | Kinetic Data |

|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C | Bromomethyl intermediate | Second-order kinetics (k = 0.45 M⁻¹s⁻¹) observed via UV-Vis . |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset Temperature : 220°C

-

Major Fragments : CO, NH₃, and phthalic anhydride derivatives (detected via GC-MS).

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.

Materials Science: Its unique chemical structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

Biological Studies: The compound could be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, or cellular processes.

Mechanism of Action

The mechanism by which N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole-Acetamides

The evidence highlights several oxadiazole-acetamide derivatives with varying substituents (Table 1). These compounds differ in their substituents at positions 3 and 5 of the oxadiazole ring, impacting physicochemical and biological properties.

Table 1: Key Oxadiazole-Acetamide Derivatives

Key Observations:

- Substituent Effects on Melting Points: Bulky aromatic groups (e.g., 4-chlorophenyl in 11g) correlate with higher melting points (~133–136°C) compared to aliphatic substituents (e.g., isobutyl in 12a, ~78°C), suggesting enhanced crystallinity from π-π stacking .

- Isomer Ratios: All compounds exhibit rotational isomerism due to restricted amide bond rotation. Ratios vary with substituent bulk (e.g., 4:1 for 11g vs. 2:1 for 12a) .

- Bioactivity Relevance: Proteasome inhibitors like 11g and 11as highlight the importance of aromatic/heteroaromatic groups at position 3 for target binding .

Analogues with 1,3-Dioxoisoindolin-2-yl Motifs

While the target compound includes a 1,3-dioxoisoindolin-2-ylmethyl group, evidence primarily describes related structures (Table 2).

Table 2: Compounds with 1,3-Dioxoisoindolin or Similar Groups

Key Comparisons:

- Heterocyclic Core Impact: Thiazole- and benzisoxazole-based analogs (e.g., 1.7) exhibit distinct electronic environments compared to oxadiazole derivatives. For example, the thiazole in 1.7 may enhance hydrogen bonding via sulfur, whereas oxadiazole offers nitrogen-rich interactions .

- Synthetic Routes: The target compound’s 1,3-dioxoisoindolinyl group might require coupling strategies similar to (e.g., reflux with acetic acid) rather than the triethylamine-mediated methods used for oxadiazoles in .

Acetamide Derivatives with Varied Pharmacophores

and describe acetamides with divergent heterocycles, offering insights into substituent effects:

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Features a chloromethyl group, which may increase reactivity for further functionalization. Its IR spectrum confirms acetamide C=O (1611 cm⁻¹) and NH (3300 cm⁻¹) groups .

- N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (SY096006) (): The aminomethyl group at position 3 could enhance solubility but reduce metabolic stability compared to aromatic substituents .

Biological Activity

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological evaluations.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C16H14N4O4

- Molecular Weight : 326.31 g/mol

The structure includes a dioxoisoindoline moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methodology often includes:

- Formation of the dioxoisoindoline scaffold.

- Introduction of the oxadiazole ring through cyclization reactions.

- Final acetamide formation via acylation reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the dioxoisoindoline framework exhibit significant antimicrobial properties. For instance, a related compound was evaluated against various microbial strains using disk diffusion methods. The results indicated potent activity against:

- Staphylococcus aureus

- Candida albicans

These findings suggest that the oxadiazole moiety may enhance the antimicrobial efficacy of the compound by disrupting microbial cell functions or inhibiting essential enzymes .

Antitumor Activity

The antitumor potential of compounds related to this compound has been explored in several studies. For example:

- Compounds with similar structural features were tested against human tumor cell lines (e.g., KB and HepG2) and showed promising results in inhibiting cell proliferation.

The structure–activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced the biological activity, highlighting the importance of molecular design in drug development .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of key enzymes : The oxadiazole ring may interact with enzyme active sites critical for microbial survival or tumor cell growth.

- Induction of apoptosis : Studies have suggested that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Evaluation

A recent study synthesized several dioxoisoindoline derivatives and evaluated their antimicrobial properties against common pathogens. The results showed that specific compounds exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against both bacterial and fungal strains .

Study 2: Antitumor Activity

In another investigation, derivatives were tested against various cancer cell lines. Compound variants demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Oxadiazole Core Formation : React a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the 1,2,4-oxadiazole ring.

Functionalization : Introduce the 1,3-dioxoisoindolin-2-ylmethyl group via nucleophilic substitution using phthalimide derivatives in DMF with K₂CO₃ as a base at 80°C .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify proton environments (e.g., acetamide methyl at ~2.1 ppm, oxadiazole-linked methylene at ~4.3 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).

- X-ray Crystallography (if crystalline): Resolve the oxadiazole and isoindolinone moieties to confirm spatial orientation .

Q. What stability studies are critical for this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72 hours in PBS (pH 7.4). Monitor degradation via HPLC.

- Photostability : Expose to UV light (254 nm) for 24 hours; assess by TLC.

- Hydrolytic Stability : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 37°C for 48 hours.

- Key Degradation Products : Likely include oxadiazole ring cleavage or phthalimide hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with biological nucleophiles.

- Molecular Dynamics (MD) Simulations : Model binding to target proteins (e.g., kinases) using AMBER or GROMACS. Prioritize residues forming hydrogen bonds with the acetamide or isoindolinone groups.

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), CYP450 metabolism, and BBB permeability .

Q. What experimental design strategies optimize reaction yields for scaled synthesis?

- Methodological Answer : Apply Box-Behnken Design (BBD) to assess three critical factors:

| Factor | Levels |

|---|---|

| Temperature (°C) | 70, 80, 90 |

| Reaction Time (h) | 6, 12, 18 |

| Catalyst Loading (mol%) | 5, 10, 15 |

- Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., 85°C, 14 hours, 12 mol% catalyst). Validate with three replicate runs (±5% yield variance) .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 1,3-dioxoisoindolin-2-yl group with succinimide (improves solubility) or tetrahydroisoquinoline (enhances CNS penetration).

- SAR Studies : Synthesize analogs with varying acetamide substituents (e.g., methyl, trifluoromethyl) and test against a panel of receptors (e.g., GPCRs, kinases).

- Cryo-EM/SPR : Map binding kinetics to prioritize high-affinity, low-non-specific binding candidates .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Meta-Analysis Framework :

Assay Validation : Confirm consistency in cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., luminescence vs. fluorescence).

Dose-Response Curves : Compare EC₅₀ values across platforms; discard outliers with >50% deviation.

Mechanistic Studies : Use CRISPR knockouts or inhibitors to isolate target-specific effects (e.g., ROS generation vs. direct enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.